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Compound of Interest

Compound Name: 4-lodo-3-methyl-5-phenylisoxazole
CAS No.: 16114-53-7
Cat. No.: B107128
Get Quote
. J

The molecular weight of 4-iodo-3-methyl-5-phenylisoxazole is 285.08 g/mol .

While this value is the fundamental stoichiometric constant for calculating yields, the molecule’s
true value in drug discovery lies in its role as a "privileged scaffold intermediate.” The 4-iodo
position serves as a highly reactive orthogonal handle, enabling the rapid diversification of the
isoxazole core via palladium-catalyzed cross-coupling reactions. This specific derivative allows
medicinal chemists to access complex chemical space (e.g., COX-2 inhibitors, antimicrobial
agents) without de novo ring construction.

Table 1: Physicochemical Specifications
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Property Value Technical Note

Based on standard atomic

Molecular Weight 285.08 g/mol weights (

).

Monoisotopic mass for HRMS
Exact Mass 284.965 g/mol S
validation.

Molecular Formula

CAS Number 16114-53-7
) ) ) Color deepens upon
Physical State Pale yellow crystalline solid S
oxidation/light exposure.
] ] Sharp melting point indicates
Melting Point 72-74 °C ) )
high purity (>98%).
. DMSO, DMF, Poorly soluble in water;
Solubility ) N
. EtOAC lipophilic character.
Predicted value; indicates
ClogP ~3.4 good membrane permeability

potential.

Part 2: Synthetic Architecture & Methodology

The synthesis of 4-iodo-3-methyl-5-phenylisoxazole is a classic example of Electrophilic
Aromatic Substitution (EAS) applied to a heteroaromatic system. Unlike benzene, the isoxazole
ring has distinct electron density zones. The C4 position is the most electron-rich, making it the
exclusive site for electrophilic attack by iodonium species.

Mechanism of Action

Direct iodination is preferred over cyclization of pre-iodinated precursors due to cost and atom
economy. We utilize N-lodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA).[1]

» Why NIS? It provides a controlled source of electrophilic iodine (
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) without the harsh oxidizing conditions of

» Why TFA? It protonates the NIS, increasing the electrophilicity of the iodine, facilitating attack
on the C4 position of the isoxazole.

Diagram 1: Synthetic Pathway & Logic Flow

3-Methyl-5-phenylisoxazole
(Starting Material) Electrophilic Attack (C4)

. Sigma Complex Deprotonation > 4-lodo-3-methyl-5-phenylisoxazole Purification > Quench: Na2S203
Activates I+ »  (Intermediate) (Target) Extract: EtOAc

Reagents:
NIS (1.1 eq), TFA (Catalytic)
Solvent: ACN

Click to download full resolution via product page

Caption: Electrophilic iodination pathway using NIS/TFA activation to selectively target the C4
position.

Standardized Experimental Protocol

This protocol is self-validating: The color change during quenching serves as a visual endpoint.

o Preparation: Charge a round-bottom flask with 3-methyl-5-phenylisoxazole (1.0 equiv, e.g.,
5.0 g) and acetonitrile (ACN, 10 volumes).

» Activation: Add Trifluoroacetic acid (TFA) (0.2 equiv) as a catalyst.

 lodination: Add N-lodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes to control
the exotherm.

o Observation: The solution will turn amber/dark red.
¢ Reaction: Stir at Room Temperature (25 °C) for 4-6 hours.

o Monitor: Check via TLC (Hexane:EtOAc 8:2). The starting material (
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) should disappear, replaced by a less polar spot (

)

e Quench (Critical Step): Pour the reaction mixture into a saturated aqueous solution of
Sodium Thiosulfate (

).

o Visual Validation: The dark iodine color must vanish, leaving a pale yellow or white
precipitate. This confirms the neutralization of excess active iodine species.

e |solation: Extract with Ethyl Acetate (

), dry over

, and concentrate in vacuo. Recrystallize from ethanol if necessary.

Part 3: Analytical Validation (The "Proof")

As a scientist, you cannot rely on yield alone. You must validate the structural integrity of the
C4-substitution.

Proton NMR ( NMR) Logic

The most definitive proof of reaction success is the disappearance of the C4-proton.

Precursor (Parent Product (4-lodo . .
Feature L. Diagnostic Change
Isoxazole) Derivative)
Singlet (
C4-H ABSENT Primary Confirmation
6.6—6.8 ppm)
Singlet ( Singlet ( Slight downfield shift
C3-CH3 due to lodine's
2.3 ppm) 2.4 ppm) inductive effect.
Multiplet ( Multiplet ( Minimal change (distal
Phenyl ) )
7.4-7.8 ppm) 7.4-7.8 ppm) to reaction site).
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Mass Spectrometry (MS)

¢ |onization: ESI+ or APCI.

¢ Target Mass: Look for

« |sotopic Pattern: lodine is monoisotopic (

), so you will not see the M+2 pattern characteristic of Bromine or Chlorine. This lack of
"isotopic noise" confirms lodine incorporation.

Part 4: Functionalization & Applications

The 285.08 g/mol molecular weight is merely the starting line. The C4-lodo bond is weak (
kcal/mol) compared to

or

, making it exceptionally reactive toward oxidative addition by Palladium(0). This makes the
molecule an ideal "hub" for divergent synthesis.

Diagram 2: Divergent Synthesis Workflow

4-lodo-3-methyl-
5-phenylisoxazole

Pd(PPh3)4, Base | PdCI2, Cul, Amine Pd(OAc)2, Ligand

Suzuki-Miyaura Sonogashira Mizoroki-Heck
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Biaryl Isoxazoles Alkynyl Isoxazoles Styryl Isoxazoles
(COX-2 Inhibitors) (FBDD Fragments) (Fluorescent Probes)
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Caption: Palladium-catalyzed divergence strategies transforming the 4-iodo scaffold into
bioactive libraries.

Key Applications in Drug Development

e COX-2 Inhibition: The 3,4,5-substituted isoxazole motif is pharmacophoric for
cyclooxygenase-2 inhibition (similar to Valdecoxib). The Suzuki coupling allows the
introduction of a second phenyl ring at C4 to optimize potency.

o Fragment-Based Drug Discovery (FBDD): Due to its relatively low MW (285.08) and high
crystallinity, this molecule serves as a "heavy atom" fragment for X-ray crystallographic
screening, where the lodine atom provides anomalous scattering for phase determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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